Cas no 342611-09-0 (4-n-Pentyloxybenzaldehyde-α-d1)

4-n-Pentyloxybenzaldehyde-α-d1 Chemical and Physical Properties
Names and Identifiers
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- 4-n-pentyloxybenzaldehyde-alpha-d1
- CS-0568201
- 342611-09-0
- deuterio-(4-pentoxyphenyl)methanone
- 4-Amyloxybenzaldehyde-d1
- HY-W088017S
- D98126
- 4-n-Pentyloxybenzaldehyde-α-d1
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- Inchi: InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3/i10D
- InChI Key: YAPVGSXODFOBBR-MMIHMFRQSA-N
- SMILES: CCCCCOC1=CC=C(C=C1)C=O
Computed Properties
- Exact Mass: 193.121
- Monoisotopic Mass: 193.121
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.3
Experimental Properties
- PSA: 26.30000
- LogP: 3.06810
4-n-Pentyloxybenzaldehyde-α-d1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P227449-10mg |
4-n-Pentyloxybenzaldehyde-α-d1 |
342611-09-0 | 10mg |
$ 64.00 | 2023-09-06 | ||
TRC | P227449-50mg |
4-n-Pentyloxybenzaldehyde-α-d1 |
342611-09-0 | 50mg |
$81.00 | 2023-05-17 | ||
TRC | P227449-100mg |
4-n-Pentyloxybenzaldehyde-α-d1 |
342611-09-0 | 100mg |
$98.00 | 2023-05-17 |
4-n-Pentyloxybenzaldehyde-α-d1 Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 4-n-Pentyloxybenzaldehyde-α-d1
Introduction to 4-n-Pentyloxybenzaldehyde-α-d1 (CAS No. 342611-09-0)
4-n-Pentyloxybenzaldehyde-α-d1, identified by its CAS number 342611-09-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of aldehydes, characterized by the presence of a formyl group (-CHO) attached to an aromatic or aliphatic carbon chain. The addition of a pentyloxy group and the deuterium-labeled α-carbon enhances its utility in various scientific applications, particularly in synthetic chemistry and metabolic studies.
The structural uniqueness of 4-n-pentyloxybenzaldehyde-α-d1 lies in its combination of a benzaldehyde core with a pentyloxy substituent, which imparts specific chemical properties that make it valuable for derivatization and functionalization processes. The deuterium labeling at the α-carbon position provides a means to trace metabolic pathways and study enzymatic reactions with high precision, making this compound an indispensable tool in biochemical research.
In recent years, advancements in drug discovery and development have highlighted the importance of labeled compounds for mechanistic studies. The use of deuterium-labeled analogs, such as 4-n-pentyloxybenzaldehyde-α-d1, allows researchers to investigate the metabolic fate of drugs and intermediates more effectively. This has been particularly relevant in the development of novel therapeutic agents where understanding the pharmacokinetics and metabolic pathways is crucial for optimizing drug efficacy and safety.
The pharmaceutical industry has increasingly relied on such labeled compounds to study enzyme kinetics and metabolic interactions. For instance, researchers have utilized derivatives of benzaldehyde, like 4-n-pentyloxybenzaldehyde-α-d1, to probe the activity of cytochrome P450 enzymes, which are pivotal in drug metabolism. The deuterium label helps in distinguishing between labeled and unlabeled compounds during mass spectrometry analysis, providing clearer insights into enzymatic processes.
Synthetic chemists have also found 4-n-pentyloxybenzaldehyde-α-d1 to be a versatile intermediate in constructing more complex molecules. Its benzaldehyde moiety can undergo various reactions such as condensation, oxidation, and reduction, while the pentyloxy group offers stability and reactivity that can be tailored for specific synthetic needs. This flexibility has made it a preferred choice for designing novel compounds with potential therapeutic applications.
The interest in this compound has been further amplified by its role in studying bioorthogonal chemistry. Bioorthogonal reactions enable the selective modification of biomolecules in living systems, which is essential for developing targeted therapies. The benzaldehyde core of 4-n-pentyloxybenzaldehyde-α-d1 can participate in bioorthogonal reactions with azides or alkynes, facilitating the development of probes and therapeutics that can interact specifically with biological targets.
In conclusion, 4-n-pentyloxybenzaldehyde-α-d1 (CAS No. 342611-09-0) represents a significant advancement in chemical research, offering unique properties that make it invaluable for pharmaceutical development, metabolic studies, and synthetic chemistry. Its structural features and deuterium labeling provide researchers with powerful tools to explore complex biological systems and develop innovative therapeutic strategies. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in the scientific community.
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